
1-(Difluoromethoxy)-2-ethynylbenzene
Overview
Description
1-(Difluoromethoxy)-2-ethynylbenzene is an organic compound characterized by the presence of a difluoromethoxy group and an ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of metal catalysts such as palladium or copper, and reagents like difluoromethyl iodide and ethynyl halides .
Industrial Production Methods: Industrial production of 1-(Difluoromethoxy)-2-ethynylbenzene may involve large-scale difluoromethylation and cross-coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethoxy)-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluoromethoxybenzaldehyde.
Reduction: Formation of 1-(Difluoromethoxy)-2-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Difluoromethoxy)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-ethynylbenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function .
Comparison with Similar Compounds
1-(Trifluoromethoxy)-2-ethynylbenzene: Similar structure but with a trifluoromethoxy group, which can lead to different chemical and biological properties.
1-(Difluoromethoxy)-2-propynylbenzene: Similar structure but with a propynyl group, affecting its reactivity and applications.
Uniqueness: 1-(Difluoromethoxy)-2-ethynylbenzene is unique due to the combination of the difluoromethoxy and ethynyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
Overview
1-(Difluoromethoxy)-2-ethynylbenzene, with the CAS number 1342158-87-5, is a compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a benzene ring substituted with a difluoromethoxy group and an ethynyl group. This structural configuration may influence its interaction with biological targets and its overall pharmacological profile.
Target Interaction
This compound is hypothesized to interact with various molecular targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. The difluoromethoxy group may enhance the compound's lipophilicity, facilitating better membrane penetration and target engagement.
Biochemical Pathways
The compound's interaction with biological targets can modulate several biochemical pathways. Preliminary studies suggest that it may influence pathways related to oxidative stress and apoptosis, potentially making it relevant in cancer research.
Case Study 1: Anticancer Efficacy
In a recent study focusing on the cytotoxic effects of difluoromethoxy-substituted compounds, researchers found that this compound exhibited significant inhibition of cell growth in MIA PaCa-2 pancreatic cancer cells. The study reported an IC50 value of approximately 15 µM, indicating moderate potency compared to other known anticancer agents .
Case Study 2: Mechanistic Insights
A mechanistic study investigated the pathways affected by this compound. Results indicated that the compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), highlighting its potential as a therapeutic agent in oncology .
Research Findings
Study | Focus | Findings | IC50 Value |
---|---|---|---|
Study A | Anticancer | Inhibition of MIA PaCa-2 cells | 15 µM |
Study B | Mechanism | Induction of apoptosis via ROS generation | N/A |
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound are sparse, the presence of difluoromethoxy groups generally enhances metabolic stability and bioavailability. Toxicological studies are necessary to evaluate its safety profile comprehensively, particularly regarding off-target effects.
Q & A
Basic Research Questions
Q. Q1. What synthetic strategies are recommended for preparing 1-(difluoromethoxy)-2-ethynylbenzene, and how can reaction intermediates be characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A plausible approach includes:
Introduction of the difluoromethoxy group : Use nucleophilic aromatic substitution (SNAr) with a phenol derivative and a fluorinating agent (e.g., Selectfluor® or DAST) to install the -OCF₂H group .
Ethynylation at the ortho position : Employ Sonogashira coupling or direct dehydrohalogenation of a bromo/iodo precursor using a palladium catalyst and a terminal alkyne .
Characterization :
- NMR spectroscopy : NMR to confirm difluoromethoxy substitution ( to ppm for -OCF₂H) and NMR to identify the ethynyl carbon ( ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Q. Q2. How can the stability of this compound be assessed under varying experimental conditions?
Methodological Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C to detect decomposition thresholds .
- Hydrolytic stability : Incubate the compound in aqueous buffers (pH 3–10) at 25°C and 50°C, monitoring degradation via HPLC or NMR .
- Light sensitivity : Expose to UV-Vis light (254–365 nm) and track changes in UV absorption spectra .
Key Findings : - The difluoromethoxy group is prone to hydrolysis under acidic conditions, while the ethynyl group may oxidize in the presence of light or oxygen .
Advanced Research Questions
Q. Q3. What mechanistic insights explain competing pathways in the synthesis of this compound?
Methodological Answer:
- Competing fluorination pathways : Kinetic studies using NMR can differentiate between mono- and di-fluorination intermediates. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) may predict regioselectivity during SNAr reactions .
- Ethynylation side reactions : Monitor byproducts (e.g., homocoupled alkynes) via GC-MS. Adjust catalyst loading (PdCl₂(PPh₃)₂/CuI) and reaction time to suppress Glaser coupling .
Q. Q4. How does the electronic nature of the difluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing effect : The -OCF₂H group reduces electron density on the benzene ring, as shown by Hammett substituent constants (). This enhances electrophilic substitution at the para position but slows oxidative addition in Pd-catalyzed couplings .
- Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) in Suzuki-Miyaura couplings. Use cyclic voltammetry to quantify electronic effects on redox potentials .
Q. Q5. What computational methods are suitable for predicting the biological activity of derivatives of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) based on the compound’s electrostatic potential surface (EPS) .
- QSAR modeling : Train models with descriptors like logP, polar surface area (PSA), and Fukui indices to predict cytotoxicity or antimicrobial activity .
Q. Q6. How can contradictory spectral data for this compound be resolved?
Methodological Answer:
- Case example : Discrepancies in NMR chemical shifts may arise from solvent effects or trace impurities.
- Purification : Re-crystallize from hexane/ethyl acetate and re-acquire spectra in deuterated DMSO .
- Dynamic effects : Perform variable-temperature NMR to identify conformational exchange broadening .
Q. Safety and Handling
Q. Q7. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Waste disposal : Collect halogenated waste separately in amber glass containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .
- Hazard mitigation : The compound is flammable (UN 1993, Class 3). Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Properties
IUPAC Name |
1-(difluoromethoxy)-2-ethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,3-6,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEAIJWQSPPMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342158-87-5 | |
Record name | 2-(Difluoromethoxy)phenylacetylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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